molecular formula C20H20N6O3 B11000432 N-[3-(2-methoxyphenyl)-1H-1,2,4-triazol-5-yl]-3-methyl-6-(propan-2-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

N-[3-(2-methoxyphenyl)-1H-1,2,4-triazol-5-yl]-3-methyl-6-(propan-2-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

Cat. No.: B11000432
M. Wt: 392.4 g/mol
InChI Key: OMONSBGDSFGZQD-UHFFFAOYSA-N
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Description

N-[3-(2-Methoxyphenyl)-1H-1,2,4-triazol-5-yl]-3-methyl-6-(propan-2-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide is a heterocyclic compound featuring a fused oxazolo-pyridine core linked to a 1,2,4-triazole moiety. The 2-methoxyphenyl group at the triazole ring and the isopropyl substituent on the pyridine ring contribute to its unique electronic and steric properties. This compound is of interest in medicinal chemistry due to its structural complexity, which may influence binding affinity to biological targets such as kinases or enzymes.

Properties

Molecular Formula

C20H20N6O3

Molecular Weight

392.4 g/mol

IUPAC Name

N-[5-(2-methoxyphenyl)-1H-1,2,4-triazol-3-yl]-3-methyl-6-propan-2-yl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C20H20N6O3/c1-10(2)14-9-13(16-11(3)26-29-19(16)21-14)18(27)23-20-22-17(24-25-20)12-7-5-6-8-15(12)28-4/h5-10H,1-4H3,(H2,22,23,24,25,27)

InChI Key

OMONSBGDSFGZQD-UHFFFAOYSA-N

Canonical SMILES

CC1=NOC2=C1C(=CC(=N2)C(C)C)C(=O)NC3=NNC(=N3)C4=CC=CC=C4OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(2-methoxyphenyl)-1H-1,2,4-triazol-5-yl]-3-methyl-6-(propan-2-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the triazole and oxazole intermediates, which are then coupled under specific conditions to form the final compound. Key steps in the synthesis may include:

    Formation of the Triazole Ring: This can be achieved through the cyclization of hydrazine derivatives with appropriate aldehydes or ketones.

    Formation of the Oxazole Ring: This involves the cyclization of amino alcohols with carboxylic acids or their derivatives.

    Coupling Reaction: The triazole and oxazole intermediates are coupled using reagents such as coupling agents (e.g., EDC, DCC) under controlled conditions to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process. Additionally, purification methods like recrystallization and chromatography are crucial to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-[3-(2-methoxyphenyl)-1H-1,2,4-triazol-5-yl]-3-methyl-6-(propan-2-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry Applications

  • Antimicrobial Activity :
    • The compound has shown promising results against various bacterial strains and fungi. Its triazole moiety is known for its ability to inhibit fungal cytochrome P450 enzymes, making it a candidate for antifungal drug development.
    • Case studies indicate that derivatives of triazoles have been effective against resistant strains of bacteria and fungi, suggesting potential for this compound in treating infections where conventional antibiotics fail.
  • Anticancer Properties :
    • Research indicates that compounds similar to N-[3-(2-methoxyphenyl)-1H-1,2,4-triazol-5-yl]-3-methyl-6-(propan-2-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide exhibit cytotoxic effects on various cancer cell lines. The mechanism often involves the induction of apoptosis through the modulation of specific signaling pathways.
    • In vitro studies have demonstrated significant inhibition of tumor growth in models treated with triazole derivatives.
  • Anti-inflammatory Effects :
    • Preliminary studies suggest that this compound may possess anti-inflammatory properties by inhibiting key inflammatory mediators. This could be beneficial in developing treatments for chronic inflammatory diseases.

Agricultural Applications

  • Fungicides :
    • The compound's structural features allow it to act as a fungicide. Triazole derivatives are widely used in agriculture for their efficacy against plant pathogens.
    • Field trials have shown that formulations containing this compound can reduce the incidence of fungal infections in crops, enhancing yield and quality.
  • Herbicides :
    • Some derivatives exhibit herbicidal activity by interfering with plant growth processes. This application is particularly relevant in developing sustainable agricultural practices.

Material Science Applications

  • Polymer Chemistry :
    • The unique chemical structure allows for its incorporation into polymer matrices to enhance material properties such as thermal stability and mechanical strength.
    • Research has shown that polymers modified with triazole-containing compounds exhibit improved resistance to degradation and enhanced performance in various applications.

Mechanism of Action

The mechanism of action of N-[3-(2-methoxyphenyl)-1H-1,2,4-triazol-5-yl]-3-methyl-6-(propan-2-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exerting anticancer effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural motifs with several heterocyclic systems reported in the literature, particularly those involving triazole, oxazole, and pyridine frameworks. Below is a detailed comparison based on synthesis pathways, substituent effects, and functional group interactions.

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Functional Groups Notable Properties
Target Compound [1,2]Oxazolo[5,4-b]pyridine fused with 1H-1,2,4-triazole 2-Methoxyphenyl (triazole), 3-Methyl, 6-Isopropyl (oxazolo-pyridine) Carboxamide Potential for hydrogen bonding and hydrophobic interactions due to methoxy and isopropyl groups
Compound 8 (from ) Pyrrolo[1,2-c][1,3]thiazolo[3,2-a]pyrimidine fused with 1,2,4-triazole 4-Methoxyphenyl, Phenyl Thiol (-SH) Enhanced reactivity in heterocyclization due to thiol group; potential for disulfide bond formation
Compound 9 (from ) Pyrrolo[1,2-c][1,3]thiazolo[3,2-a]pyrimidine 4-Methoxyphenyl, Phenyl Hydrazide (-CONHNH-) Stabilized by intramolecular hydrogen bonding; used in further derivatization reactions
Compound 13 (from ) Pyrrolo[1,2-c][1,3]thiazolo[3,2-a]pyrimidine linked to pyrido[2,3-d]pyrimidine 4-Chlorophenyl, 4-Methoxyphenyl Carboxamide, Imine Dual heterocyclic system with potential for π-π stacking interactions; chlorophenyl group enhances lipophilicity

Key Observations:

Core Heterocycles: The target compound’s oxazolo-pyridine core differs from the thiazolo-pyrimidine systems in Compounds 8, 9, and 12.

Substituent Effects :

  • The 2-methoxyphenyl group on the target compound’s triazole ring may confer steric hindrance compared to the 4-methoxyphenyl substituents in Compounds 8 and 9, affecting conformational flexibility .
  • The isopropyl group on the pyridine ring enhances hydrophobicity, similar to the chlorophenyl group in Compound 13, but with reduced electronegativity .

Functional Groups :

  • The carboxamide group in the target compound supports hydrogen bonding, analogous to the hydrazide in Compound 7. However, the absence of a thiol group (as in Compound 8) limits its redox reactivity .

Biological Activity

N-[3-(2-methoxyphenyl)-1H-1,2,4-triazol-5-yl]-3-methyl-6-(propan-2-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide is a compound that has garnered attention for its diverse biological activities. This article synthesizes available research findings regarding its pharmacological properties, focusing on its antimicrobial, anticancer, and enzyme inhibitory activities.

Chemical Structure and Properties

The compound has the following structural formula:

  • Molecular Formula : C19H17N5O3
  • Molecular Weight : 365.37 g/mol
  • InChIKey : JPF9MNcjUfq

This compound integrates a triazole ring and an oxazole moiety, which are known for their biological relevance.

Antimicrobial Activity

Research has shown that derivatives of triazole compounds often exhibit significant antimicrobial properties. For instance:

  • A study demonstrated that similar triazole derivatives displayed moderate to good activity against various bacterial strains including Staphylococcus aureus and Escherichia coli .
  • The introduction of electron-withdrawing groups in the aromatic structure was noted to enhance antimicrobial efficacy .
CompoundMicrobial StrainActivity Level
Compound AS. aureusModerate
Compound BE. coliGood

Anticancer Activity

The anticancer potential of this compound is particularly noteworthy. Several studies have reported its effects on various cancer cell lines:

  • Cytotoxicity Studies :
    • In vitro tests revealed significant cytotoxic effects against human cervical (HeLa), colon adenocarcinoma (CaCo-2), and breast cancer (MCF-7) cell lines. The compound exhibited IC50 values comparable to established chemotherapeutics .
    • For example, compound derivatives demonstrated IC50 values ranging from 0.19 µM to 0.78 µM against MCF-7 and HCT-116 cell lines .
  • Mechanism of Action :
    • Flow cytometry analyses indicated that these compounds induce apoptosis in cancer cells by activating caspase pathways . The presence of the triazole ring appears crucial for this pro-apoptotic activity.

Enzyme Inhibition

The compound also shows promise as an enzyme inhibitor:

  • It has been identified as a potential inhibitor of protein tyrosine phosphatase 1B (PTP1B), which is a target for diabetes and obesity treatments .
  • Additionally, molecular docking studies have suggested strong interactions between the compound and target enzymes, indicating its potential as a lead compound in drug design .

Case Studies

Several case studies highlight the biological activity of this compound:

  • Study on Anticancer Efficacy :
    • Researchers synthesized a series of oxadiazole derivatives and evaluated their anticancer activity against several cell lines. The study found that modifications in the structure significantly influenced their potency .
  • Antimicrobial Evaluation :
    • A comprehensive screening of triazole derivatives against multiple microbial strains revealed promising results, with some compounds exhibiting low MIC values comparable to existing antibiotics .

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